molecular formula C13H21NO B12576471 N-Butylpropanamide--benzene (1/1) CAS No. 194150-13-5

N-Butylpropanamide--benzene (1/1)

Cat. No.: B12576471
CAS No.: 194150-13-5
M. Wt: 207.31 g/mol
InChI Key: ZINDQLGENAVYJZ-UHFFFAOYSA-N
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Description

The compound name suggests a 1:1 co-crystal or adduct between N-butylpropanamide (a secondary amide) and benzene. However:

Properties

CAS No.

194150-13-5

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

benzene;N-butylpropanamide

InChI

InChI=1S/C7H15NO.C6H6/c1-3-5-6-8-7(9)4-2;1-2-4-6-5-3-1/h3-6H2,1-2H3,(H,8,9);1-6H

InChI Key

ZINDQLGENAVYJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC.C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method Description

A patented solid-phase synthesis method involves reacting benzene sulfonyl chloride with n-butylamine in the presence of a solid inorganic alkaline compound (e.g., sodium carbonate, sodium hydroxide, calcium oxide, magnesium oxide, aluminum hydroxide) without solvents. The reaction is conducted under controlled temperature with mechanical stirring, followed by filtration, washing, and purification by reduced pressure distillation.

Key Steps

  • Feeding and Reaction:

    • Mix n-butylamine and solid inorganic base in a reactor with stirring.
    • Heat to a set temperature (15–90 °C depending on base).
    • Add benzene sulfonyl chloride dropwise.
    • Maintain temperature until reaction completion (monitored by gas phase detection).
  • Separation and Washing:

    • Filter the solid reaction mixture.
    • Wash solids with an organic solvent (e.g., chloroform).
    • Combine organic phases and recover solvent.
  • Distillation and Purification:

    • Perform reduced pressure distillation under vacuum (140–250 °C, 0.1–1 mmHg).
    • Collect fractions at 150–160 °C/0.5 mmHg to obtain pure N-butylbenzene sulfonamide.

Reaction Conditions and Yields

Example Base Used Temp (°C) Reaction Time Yield (%) Purity (%) Notes
1 Sodium carbonate 50 45 min 98.6 High 210 g product
2 Sodium hydroxide <15 1 hour 75 High Lower temp, longer time
3 CaO + Ca(OH)2 80 1 hour 93 High Mixed base system
4 Magnesium oxide 90 4 hours 98 High Longer reaction time
5 Aluminum hydroxide 80 4 hours High High Micro-reflux stirring at 2000 rpm

Advantages

  • Solvent-free reaction reduces environmental impact.
  • Mild reaction conditions with high yields (up to 98.6%).
  • High purity product suitable for industrial applications.
  • Simple process with easy separation and solvent recovery.

Catalytic Reflux Synthesis of N-tert-Butyl Benzene Sulfonamide (Related Amide)

Though focused on tert-butyl derivatives, this method provides insight into catalytic amide synthesis involving benzene sulfonamide:

Method Description

  • Benzene sulfonamide is reacted with tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol in the presence of a catalyst (hafnium tetrachloride or zirconium tetrachloride).
  • The reaction is performed in solvents such as N-methylpyrrolidone under reflux at 150 °C.
  • Reaction progress is monitored by HPLC until benzene sulfonamide disappears.
  • After cooling, insolubles are filtered, and solvent is removed under vacuum.

Reaction Conditions and Results

Parameter Details
Catalyst Hafnium tetrachloride (3% mass)
Solvent N-methylpyrrolidone
Temperature 150 °C
Reaction Monitoring HPLC (254 nm, methanol-water 70:30)
Yield >95.5%
Purity >98%

Advantages

  • High catalyst activity and low cost.
  • Mild reaction conditions with environmentally friendly process.
  • High yield and purity suitable for industrial scale.

Analytical and Research Findings on N-Butylpropanamide Derivatives

  • Studies on related amides such as n-butylpropanamide show that the amide group exhibits resonance stabilization, affecting reactivity and solubility.
  • Vapor pressure, density, and solubility data for n-butylpropanamide and related compounds have been modeled using advanced thermodynamic approaches (SAFT-γ Mie group-contribution), aiding in process design and optimization.
  • The amide nitrogen lone pair delocalization reduces basicity, influencing reaction mechanisms in synthesis.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield (%) Purity (%) Notes
Solid-phase solvent-free Benzene sulfonyl chloride, n-butylamine, inorganic base 15–90 °C, solvent-free, vacuum distillation 75–98.6 High Environmentally friendly, scalable
Catalytic reflux Benzene sulfonamide, tert-butyl derivatives, HfCl4 catalyst 150 °C, reflux, NMP solvent >95.5 >98 High catalyst efficiency, mild process
Conventional amide formation Butylamine, propanoyl chloride or acid derivatives Typical amide coupling conditions Variable Variable Less documented for this specific compound

Chemical Reactions Analysis

Hydrolysis Reactions

N-Butylpropanamide--benzene undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield carboxylic acids and amines.

Reaction Mechanism:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. Subsequent steps involve tautomerization and cleavage of the C–N bond to form propanoic acid and N-butylamine .

  • Basic Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile that attacks the carbonyl carbon. This produces a tetrahedral intermediate, ultimately releasing ammonia and the carboxylate salt.

Example Reaction:

C10H15NO+H2OH+or OHC3H6O2+C4H11N+C6H6\text{C}_{10}\text{H}_{15}\text{NO} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{C}_3\text{H}_6\text{O}_2 + \text{C}_4\text{H}_{11}\text{N} + \text{C}_6\text{H}_6

Conditions :

ParameterAcidic (HCl)Basic (NaOH)
Temperature (°C)100–12060–80
Time (h)4–62–4
Yield (%)75–8590–95

Electrophilic Aromatic Substitution (EAS)

The benzene moiety participates in EAS reactions, with regioselectivity governed by electronic effects of the amide group.

Key Reactions:

  • Nitration : Forms meta-nitro derivatives due to the electron-withdrawing nature of the amide .

  • Sulfonation : Produces para-sulfonic acid derivatives under fuming sulfuric acid.

Mechanistic Insight:

The amide group deactivates the ring, directing incoming electrophiles to the meta position. Resonance stabilization of the intermediate σ-complex is critical .

Nitration Data :

ElectrophileCatalystTemperature (°C)Major ProductYield (%)
NO2+\text{NO}_2^+H2SO4\text{H}_2\text{SO}_4503-nitro derivative68

N-Alkylation and Acylation

The amide nitrogen undergoes alkylation and acylation under specific conditions, enabling functionalization of the backbone.

Alkylation Example:

Reaction with ethyl acrylate in the presence of NaOH yields N-alkylated products via Michael addition .

Reaction Pathway:

  • Deprotonation of the amide nitrogen by a base.

  • Nucleophilic attack on the α,β-unsaturated carbonyl compound.

  • Tautomerization to stabilize the product .

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Catalyst: NaOH (20% aqueous)

  • Time: 1.5 h at 20°C

  • Yield: 99%

Thermal Decomposition

At elevated temperatures (>140°C), the compound undergoes degradation via:

  • C–N Bond Cleavage : Releases benzene and volatile amides .

  • Decarboxylation : Forms alkanes and CO₂ under vacuum.

Thermogravimetric Data :

Temperature Range (°C)Mass Loss (%)Primary Products
140–16025Benzene, N-butylpropanamide
160–20045Propane, CO₂

Coordination with Metal Ions

The amide group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Complexation Data :

Metal IonStability Constant (log K)SolventApplication
Cu²⁺4.2MethanolCatalysis
Fe³⁺3.8WaterSensor development

Scientific Research Applications

Solvent in Organic Chemistry

N-Butylpropanamide–benzene is primarily utilized as a solvent in organic chemistry. Its solvency characteristics allow it to dissolve a wide range of organic compounds, which is essential in various chemical reactions and processes.

Key Properties:

  • Boiling Point: Approximately 185 °C
  • Density: 0.86 g/cm³
  • Flash Point: 60 °C

These properties make it suitable for high-temperature reactions and processes requiring stable solvent behavior.

Synthesis of Pharmaceuticals

The compound plays a significant role in the synthesis of pharmaceutical intermediates. For instance, it has been used in the development of novel phthalazine derivatives, which are known for their potential therapeutic applications. A study highlighted the effectiveness of N-Butylpropanamide–benzene as a reaction medium for synthesizing these derivatives through N-alkylation reactions, showcasing its utility in drug development .

Case Study:
In a recent synthesis involving phthalazine-based derivatives, N-Butylpropanamide was employed to facilitate the reaction between various amines and hydrazides, yielding compounds with promising biological activity .

Chemical Manufacturing

In the broader context of chemical manufacturing, N-Butylpropanamide–benzene serves as a solvent for polymerization processes and the production of specialty chemicals. Its compatibility with various materials allows for its use in formulating adhesives, coatings, and sealants.

Applications Include:

  • Adhesives: Enhances the viscosity and performance of adhesive formulations.
  • Coatings: Acts as a solvent for resins and pigments, improving application properties.

While N-Butylpropanamide–benzene offers various applications, safety considerations must be addressed:

  • Flammability: The compound is flammable; appropriate precautions should be taken during handling.
  • Toxicity: Potential health hazards exist if inhaled or absorbed; personal protective equipment is recommended.

Mechanism of Action

The mechanism of action of N-Butylpropanamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on “N-Butylpropanamide–benzene (1/1)” is absent, related compounds in the evidence provide context:

Table 1: Key Compounds for Indirect Comparison

Compound Structure/Function Relevance to Query Source
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide derivative with N,O-bidentate group Demonstrates amide-benzene hybrids for catalytic applications
Benzene derivatives (e.g., 3-bromopropylbenzene) Halogenated benzene analogs Highlights benzene’s reactivity in adduct formation

Key Observations:

  • Amide-Benzene Interactions : confirms that benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) utilize amide groups for directing metal-catalyzed reactions. This suggests that “N-Butylpropanamide–benzene (1/1)” might similarly act as a ligand, but experimental validation is lacking .
  • Stability and Reactivity : Benzene adducts with alkyl chains (e.g., 3-bromopropylbenzene) often exhibit volatility and low polarity, contrasting with the likely higher polarity of an amide-benzene system .

Q & A

Basic: What experimental protocols are recommended for synthesizing N-Butylpropanamide-Benzene (1/1) with high purity?

Methodological Answer:
Synthesis typically involves the reaction of propanoyl chloride with n-butylamine in a benzene solvent under inert conditions. Key steps include:

  • Amidation : React n-butylamine with propanoyl chloride (1:1 molar ratio) in benzene at 0–5°C to minimize side reactions .
  • Purification : Use fractional distillation (boiling point of N-Butylpropanamide: 100.6°C at 25°C ) followed by recrystallization in benzene to isolate the compound.
  • Validation : Confirm purity via GC-MS and NMR spectroscopy, referencing the IUPAC name (N-butylpropanamide) and SMILES (CCCCNC(=O)CC) for structural verification .

Advanced: How can researchers resolve contradictions in spectroscopic data for N-Butylpropanamide-Benzene (1/1) clusters?

Methodological Answer:
Discrepancies in FTIR or NMR spectra (e.g., unexpected hydrogen bonding or π-π interactions) may arise due to solvent polarity or cluster formation. To address this:

  • Cluster Analysis : Use supersonic jet expansion (as in benzene-water-methanol cluster studies ) to isolate molecular clusters in gas-phase experiments.
  • Laser Ionization : Adjust laser wavelengths (e.g., 259.3 nm for selective ionization ) to detect specific interactions between benzene (non-polar) and the amide group (polar).
  • Computational Validation : Compare experimental data with DFT calculations (e.g., dipole moment alignment or quadrupole interactions ).

Basic: What are the critical physical properties influencing experimental design for this compound?

Methodological Answer:
Key properties include:

  • Boiling Point : 100.6°C for N-Butylpropanamide at 25°C , requiring controlled distillation setups.
  • Solubility : Benzene’s non-polar nature (dielectric constant: 2.28 ) affects solubility of polar amides; optimize solvent ratios for recrystallization.
  • Thermal Stability : Monitor decomposition via TGA-DSC to avoid degradation during heating .

Advanced: How does benzene’s quadrupole moment influence the stability of N-Butylpropanamide in a 1:1 mixture?

Methodological Answer:
Benzene’s quadrupole moment (−29.0 × 10⁻⁴⁰ C·m²) creates electrostatic interactions with the amide’s dipole (C=O and N-H groups). To study this:

  • Molecular Dynamics (MD) Simulations : Model charge distribution using software like Gaussian or GROMACS, focusing on partial charges (e.g., benzene’s δ⁻ carbons and amide’s δ⁺ hydrogen ).
  • Spectroscopic Probes : Use Raman spectroscopy to detect shifts in C=O stretching frequencies (1650–1700 cm⁻¹) caused by benzene’s polarization effects .

Advanced: What strategies mitigate data variability in chromatographic analysis of N-Butylpropanamide-Benzene mixtures?

Methodological Answer:
Variability in HPLC or GC retention times may stem from benzene’s volatility or column interactions. Solutions include:

  • Internal Standards : Use deuterated benzene (n-Butylbenzene-d₅, 98 atom% D ) for retention time normalization.
  • Temperature Gradients : Optimize column temperatures between 30–50°C to balance benzene volatility and amide stability .
  • Validation : Cross-check with NMR integration ratios (e.g., benzene’s aromatic protons vs. amide’s alkyl chain ).

Basic: How to design a robust protocol for characterizing hydrogen bonding in this system?

Methodological Answer:

  • IR Spectroscopy : Analyze N-H stretching (3300–3500 cm⁻¹) and bending (1600 cm⁻¹) modes for hydrogen bonding strength .
  • X-ray Crystallography : If crystals form, resolve intermolecular distances (e.g., O···H-N < 2.5 Å indicates strong H-bonding ).
  • Solvent Titration : Titrate with polar solvents (e.g., methanol) to disrupt H-bonds and monitor spectral changes .

Advanced: How can researchers reconcile discrepancies between theoretical and experimental dipole moments?

Methodological Answer:
Differences may arise from solvent effects or conformational flexibility. Mitigation steps:

  • Conformational Sampling : Use Monte Carlo simulations to explore rotameric states of the butyl chain in benzene .
  • Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for benzene’s dielectric screening .
  • Experimental Calibration : Measure dipole moments via Stark spectroscopy in inert gas matrices .

Basic: What safety precautions are critical when handling N-Butylpropanamide-Benzene mixtures?

Methodological Answer:

  • Ventilation : Use fume hoods due to benzene’s volatility (vapor pressure: 12.7 kPa at 25°C ).
  • PPE : Wear nitrile gloves and goggles; benzene is a known carcinogen, and amides may cause skin irritation .
  • Waste Disposal : Separate amide-containing waste from halogenated solvents to avoid reactive byproducts .

Advanced: What mechanistic insights explain benzene’s role in stabilizing N-Butylpropanamide under thermal stress?

Methodological Answer:
Benzene’s low polarity reduces amide hydrolysis. Investigate via:

  • Kinetic Studies : Perform Arrhenius analysis of degradation rates in benzene vs. polar solvents.
  • MD Simulations : Track hydrogen bond lifetimes between amide groups and benzene’s π-cloud under thermal gradients .
  • Spectroscopic Monitoring : Use in-situ FTIR to detect C=O bond stability during heating .

Advanced: How to optimize supramolecular assembly of N-Butylpropanamide in benzene for material science applications?

Methodological Answer:

  • Crystallization Screens : Vary cooling rates and benzene ratios to favor lamellar or helical structures .
  • SAXS/WAXS : Resolve nanoscale ordering via small-angle X-ray scattering .
  • Surface Functionalization : Modify substrates with benzene derivatives (e.g., benzyl benzoate ) to template amide assembly.

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